2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound, which integrates several interesting functional groups, including triazole, azetidine, sulfonamide, and fluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide typically involves multi-step reactions:
Formation of the triazole ring:
Introduction of the azetidinone ring: : Through a [2+2] cycloaddition or another suitable method.
Sulfonamide formation: : Reacting a sulfonyl chloride with an amine.
These reactions are carried out under controlled conditions with specific catalysts, temperatures, and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial production, these steps are optimized for scalability. Often, continuous flow processes are employed to enhance efficiency, reduce reaction times, and minimize side products. Advanced purification techniques, such as chromatography and crystallization, are utilized to ensure the compound's quality.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide can undergo several chemical reactions, including:
Oxidation: : Introduction of oxygen to form oxidized derivatives.
Reduction: : Removal of oxygen or addition of hydrogen to yield reduced forms.
Substitution: : Replacement of functional groups, such as halogens, in the benzene ring.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substitution reagents like halides for nucleophilic aromatic substitution.
The reactions require appropriate solvents (e.g., dichloromethane, ethanol) and temperature control to proceed efficiently.
Major Products
Depending on the conditions, products can range from simple derivatives of the original compound to more complex structures that exhibit unique properties.
Scientific Research Applications
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide has found applications in:
Chemistry: : As a reagent for exploring novel reactions and mechanisms.
Biology: : Potential as a bioactive molecule, influencing cellular processes.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific physical and chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. Typically, it interacts with specific molecular targets:
Enzymes: : Inhibiting or activating enzymes through binding.
Receptors: : Modulating receptor activity to influence cellular responses.
Pathways: : Affecting biological pathways to induce desired effects.
Comparison with Similar Compounds
Compared to similar compounds, 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds: include:
Other triazole-containing molecules.
Azetidinone-based structures.
Fluorobenzene derivatives.
Each of these has its own set of applications and mechanistic pathways, but the combination present in this compound provides a unique synergy, enhancing its potential in various fields.
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Properties
IUPAC Name |
2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKPYJUDCQCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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